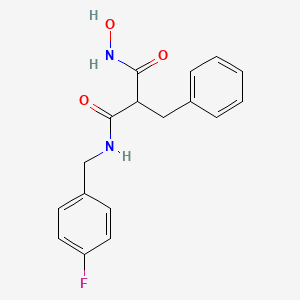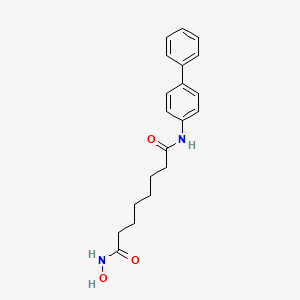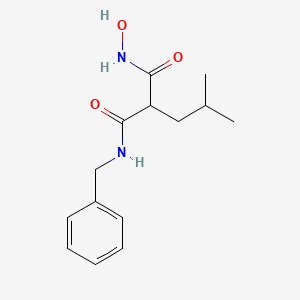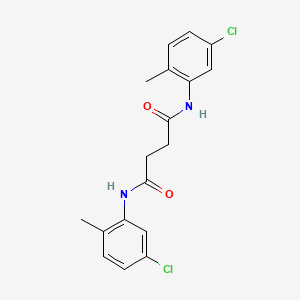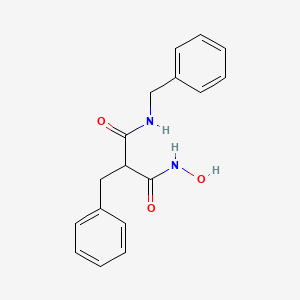
N1,2-dibenzyl-N3-hydroxymalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is also referred to by its synonyms, such as CHEMBL113827 and BDBM50062474 . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
The synthesis of N1,2-dibenzyl-N3-hydroxymalonamide involves several steps. One common synthetic route includes the reaction of benzylamine with malonic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N1,2-dibenzyl-N3-hydroxymalonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N1,2-dibenzyl-N3-hydroxymalonamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a ligand in coordination chemistry and as a building block for more complex molecules. In biology and medicine, it has been investigated for its inhibitory effects on certain enzymes, such as aminopeptidase N, which plays a role in various physiological processes .
Mechanism of Action
The mechanism of action of N1,2-dibenzyl-N3-hydroxymalonamide involves its interaction with specific molecular targets, such as aminopeptidase N. This enzyme is involved in the final digestion of peptides and plays a role in various physiological processes, including immune functions and tumor invasion . By inhibiting aminopeptidase N, this compound can modulate these processes and potentially exert therapeutic effects .
Comparison with Similar Compounds
N1,2-dibenzyl-N3-hydroxymalonamide can be compared with other similar compounds, such as N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide and other hydroxamic acid-based inhibitors . These compounds share similar inhibitory effects on enzymes like aminopeptidase N but may differ in their chemical structures and specific activities.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N,2-dibenzyl-N'-hydroxypropanediamide |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-12-14-9-5-2-6-10-14)15(17(21)19-22)11-13-7-3-1-4-8-13/h1-10,15,22H,11-12H2,(H,18,20)(H,19,21) |
InChI Key |
WKIMWNKNDQXNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
![N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide](/img/structure/B10851429.png)
![N-[6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridine-4-YL]-4,4,4-trifluoro-3-hydroxybutanamide (diastereomeric mix)](/img/structure/B10851445.png)
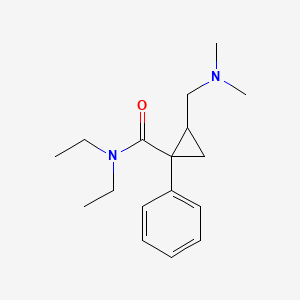
![N-{4-[2-(4-Hydroxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851465.png)
![N-{4-[2-(3-Methoxyphenyl)ethyl]phenyl}phthalimide](/img/structure/B10851468.png)
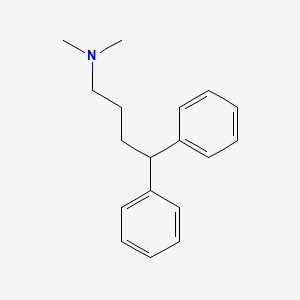
![N-{4-[(benzylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B10851472.png)

